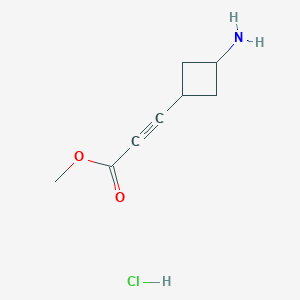

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride

Description

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate hydrochloride is a cyclobutane-containing alkyne ester derivative with an amine functional group. The compound’s structure combines a strained cyclobutane ring, a propargyl ester moiety, and a protonated amine hydrochloride salt, which may influence its physicochemical properties (e.g., solubility, stability) and interactions with biological targets .

Properties

IUPAC Name |

methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-11-8(10)3-2-6-4-7(9)5-6;/h6-7H,4-5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJPJXRSKOICQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride typically involves the following steps:

Formation of the Aminocyclobutyl Intermediate: The initial step involves the preparation of the 3-aminocyclobutyl intermediate through a cyclization reaction.

Propargylation: The aminocyclobutyl intermediate is then reacted with propargyl bromide under basic conditions to form the prop-2-ynoate derivative.

Esterification: The final step involves the esterification of the prop-2-ynoate derivative with methanol in the presence of a suitable acid catalyst to yield methyl 3-(3-aminocyclobutyl)prop-2-ynoate.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aminocyclobutyl moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: As a potential therapeutic agent in drug development for various diseases.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Influence on Bioactivity

- Cyclobutane vs. Cyclopentane Rings: Cyclobutane’s high ring strain may enhance reactivity or binding affinity compared to cyclopentane analogs. For example, Methyl 3-(1-aminocyclopentyl)prop-2-ynoate hydrochloride (CymitQuimica) is a commercial building block, but its cyclobutyl counterpart could offer distinct conformational constraints for target engagement .

- Alkyne Moieties : The propargyl ester in the target compound may facilitate click chemistry applications (e.g., bioconjugation) or act as a Michael acceptor in covalent inhibitor design, similar to fluorinated alkyne esters in .

Pharmacological Relevance

- Hydrogen Bonding and Crystallography: Cyclobutyl-containing compounds often exhibit unique hydrogen-bonding patterns, as noted in Etter’s graph-set analysis, which could influence crystallization or supramolecular assembly .

Biological Activity

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate; hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate; hydrochloride is characterized by a unique structure that includes an amino group attached to a cyclobutane ring and an alkyne moiety. This structural configuration contributes to its biological activity, particularly in modulating enzyme functions and receptor interactions.

Biological Activity Overview

The biological activity of methyl 3-(3-aminocyclobutyl)prop-2-ynoate; hydrochloride can be summarized as follows:

- Anticancer Properties : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including neuroblastoma and glioblastoma. The lethal concentration (LC50) values demonstrate its potency compared to existing chemotherapeutic agents, suggesting potential for use in cancer therapy .

- Enzyme Inhibition : The compound has been shown to inhibit specific protein kinases involved in tumor growth and progression. This inhibition may alter signaling pathways critical for cancer cell survival, making it a candidate for further development as an anticancer agent .

The mechanism by which methyl 3-(3-aminocyclobutyl)prop-2-ynoate; hydrochloride exerts its effects involves several pathways:

- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound leads to G2/M phase arrest in cancer cells, indicating its role in disrupting normal cell division. This effect is associated with increased levels of phosphorylated histone H3, a marker of mitotic cells .

- Apoptosis Induction : Morphological assessments reveal that the compound induces apoptotic changes in treated cells, evidenced by nuclear condensation and the formation of giant cells with multiple nuclei .

- Targeting Kinase Activity : The inhibition of kinase activity by this compound suggests it may interfere with key signaling pathways that promote cell proliferation and survival, potentially enhancing the efficacy of existing therapies when used in combination .

Case Studies and Research Findings

Several studies have highlighted the efficacy of methyl 3-(3-aminocyclobutyl)prop-2-ynoate; hydrochloride:

- Study on Neuroblastoma Cells : In vitro tests showed that this compound had an LC50 value of approximately 200 nM against U87 glioblastoma cells, significantly lower than many current treatments. This suggests a higher potency and potential for clinical application .

| Cell Line | Compound LC50 (nM) | Comparison with Existing Drug |

|---|---|---|

| U87 Glioblastoma | 200 | >15× lower than standard drug |

| BE Neuroblastoma | 18.9 | Highly sensitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.